4-Chlorobenzoic acid chemical properties and structure
4-Chlorobenzoic acid chemical properties and structure
An In-depth Technical Guide to 4-Chlorobenzoic Acid: Chemical Properties and Structure
Introduction
4-Chlorobenzoic acid, with the CAS number 74-11-3, is a halogenated aromatic carboxylic acid. It presents as a white to off-white crystalline solid and is a monochlorobenzoic acid with a chloro substituent at the para-position (position 4)[1][2][3]. This compound serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes[4]. Its structure, featuring a benzene (B151609) ring substituted with both a chlorine atom and a carboxylic acid group, imparts a unique reactivity that makes it a valuable building block in organic synthesis[3][4][5]. It is also known as a degradation product of the nonsteroidal anti-inflammatory drug indomethacin (B1671933) and can be dehalogenated by certain bacteria[2][6]. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, spectroscopic data, and relevant experimental protocols.
Chemical Structure
The molecular structure of 4-chlorobenzoic acid consists of a benzene ring where a carboxylic acid group and a chlorine atom are attached to the first and fourth carbon atoms, respectively[3]. This substitution pattern is also referred to as the para position. The compound exists as triclinic crystals[1][2].
Table 1: Structural Information for 4-Chlorobenzoic Acid
| Identifier | Value |
| IUPAC Name | 4-chlorobenzoic acid[1] |
| Molecular Formula | C₇H₅ClO₂[1][7][8] |
| Linear Formula | ClC₆H₄CO₂H[6] |
| SMILES | C1=CC(=CC=C1C(=O)O)Cl[1] |
| InChI | InChI=1S/C7H5ClO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10)[1][6][8] |
| InChIKey | XRHGYUZYPHTUJZ-UHFFFAOYSA-N[1][6][8] |
Physicochemical Properties
4-Chlorobenzoic acid is a white, light fluffy powder or a white to light yellow crystalline powder[1][2][9]. It is stable under normal conditions, combustible, and incompatible with bases and strong oxidizing agents[2]. It is soluble in organic solvents like methanol, ethanol, and ether, but only very slightly soluble in water[2][3][10].
Table 2: Physicochemical Properties of 4-Chlorobenzoic Acid
| Property | Value |
| Molecular Weight | 156.57 g/mol [1][6][8] |
| Melting Point | 238-243 °C[2][6][9][11] |
| Boiling Point | 274-276 °C[4][9] |
| Density | 1.540 g/cm³[4][11] |
| pKa | 3.98[1][12][13] |
| Solubility in Water | Approx. 0.5 g/L at 25 °C[3] |
| Flash Point | 238 °C (closed cup)[6][9] |
| Dipole Moment | 2.02 D[11] |
Spectroscopic Data
Spectroscopic data is essential for the identification and characterization of 4-chlorobenzoic acid.
Table 3: Spectroscopic Data for 4-Chlorobenzoic Acid
| Technique | Key Data Points |
| UV-Vis | λmax: 284 nm (in EtOH)[2] |
| ¹H NMR | Chemical shifts (δ) are observed for the aromatic protons. In a CDCl₃ & DMSO-d₆ solvent mixture, peaks can be identified[14][15]. |
| ¹³C NMR | Chemical shifts for the seven carbon atoms have been reported, with the carboxylic carbon appearing at approximately 177.475 ppm. |
| IR Spectroscopy | Characteristic absorption bands for the carboxylic acid group (O-H and C=O stretching) and the C-Cl bond are present. The NIST WebBook provides access to its IR spectrum[8][16]. |
| Mass Spectrometry | The mass spectrum shows a molecular ion peak corresponding to its molecular weight. Data is available from the NIST WebBook[8][16][17]. |
Experimental Protocols
Synthesis of 4-Chlorobenzoic Acid via Oxidation of 4-Chlorotoluene (B122035)
A common method for the preparation of 4-chlorobenzoic acid is the oxidation of 4-chlorotoluene[7]. Industrially, this is often achieved through liquid-phase oxidation using oxygen in the presence of metal catalysts[3]. The following is a generalized laboratory-scale protocol.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 4-chlorotoluene and a suitable solvent (e.g., acetic acid).
-
Addition of Oxidant: While stirring, slowly add an oxidizing agent, such as potassium permanganate (B83412) or a mixture of sodium dichromate and sulfuric acid.
-
Reaction: Heat the mixture to reflux for several hours until the reaction is complete, which can be monitored by the disappearance of the oxidant's color.
-
Work-up: Cool the reaction mixture to room temperature. If using permanganate, filter off the manganese dioxide formed.
-
Isolation: Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the 4-chlorobenzoic acid.
-
Purification: Collect the crude product by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.
Caption: General workflow for the synthesis of 4-chlorobenzoic acid.
Spectrophotometric Determination of pKa
The pKa of a weak acid like 4-chlorobenzoic acid can be determined spectrophotometrically by measuring the absorbance of its solutions at various pH values[18][19]. The principle relies on the fact that the acidic form (HB) and the conjugate base form (B⁻) have different UV-Vis absorption spectra.
Methodology:
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values that span the expected pKa of 4-chlorobenzoic acid (e.g., pH 3 to 5).
-
Preparation of Stock Solution: Prepare a stock solution of 4-chlorobenzoic acid in a suitable solvent (e.g., ethanol).
-
Sample Preparation: For each buffer solution, prepare a sample by adding a small, constant volume of the 4-chlorobenzoic acid stock solution. Also, prepare two reference samples: one in a strongly acidic solution (e.g., 0.1 M HCl, where the compound is fully protonated) and one in a strongly basic solution (e.g., 0.1 M NaOH, where it is fully deprotonated).
-
Spectrophotometric Measurement: Determine the wavelength of maximum absorbance (λmax) for the conjugate base form from the spectrum of the basic solution.
-
Absorbance Readings: Measure the absorbance of all prepared samples at this λmax.
-
Calculation: The pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A_b - A) / (A - A_a)] Where:
-
A is the absorbance of the sample in a buffer of a given pH.
-
A_a is the absorbance of the fully protonated (acidic) form.
-
A_b is the absorbance of the fully deprotonated (basic) form.
-
Caption: Experimental workflow for pKa determination via spectrophotometry.
Metabolism
4-Chlorobenzoic acid is a known xenobiotic metabolite. For instance, it is a degradation product of the drug indomethacin[6]. Certain microorganisms, such as Acinetobacter sp. strain ST-1, are capable of degrading 4-chlorobenzoic acid through dehalogenation, converting it to 4-hydroxybenzoic acid under both aerobic and anaerobic conditions[2][6]. This metabolic pathway is significant for the environmental bioremediation of chlorinated aromatic compounds.
Caption: Metabolic pathway involving 4-chlorobenzoic acid.
Applications
4-Chlorobenzoic acid is a versatile chemical intermediate with several applications[4]:
-
Pharmaceuticals: It serves as a building block in the synthesis of various drugs[4].
-
Agrochemicals: It is used in the production of fungicides like dimethomorph (B118703) and insecticides such as flumethrin[2].
-
Dyes and Preservatives: It acts as an intermediate for dyes and as a preservative for adhesives and paints[2][5][10].
-
Analytical Chemistry: It is used as a standard for organic trace analysis of carbon, hydrogen, and chlorine[10].
Safety Information
4-Chlorobenzoic acid is considered hazardous. It is harmful if swallowed, causes skin irritation, and serious eye irritation, and may cause respiratory irritation[9]. Appropriate personal protective equipment, such as gloves, eye protection, and a dust mask, should be used when handling this chemical[6]. It is classified as Acute Toxicity 4 (Oral)[6].
References
- 1. 4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Chlorobenzoic acid | 74-11-3 [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Buy 4- Chlorobenzoic acid; Price, Uses, and Structure - Shanghai Chemex [shanghaichemex.com]
- 6. 4-Chlorobenzoic acid 99 74-11-3 [sigmaaldrich.com]
- 7. 4-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]
- 8. Benzoic acid, 4-chloro- [webbook.nist.gov]
- 9. fishersci.com [fishersci.com]
- 10. Page loading... [wap.guidechem.com]
- 11. 4-chlorobenzoic acid [stenutz.eu]
- 12. brainly.com [brainly.com]
- 13. Solved 4-The PKa of p-chlorobenzoic acid is 3.98, and that | Chegg.com [chegg.com]
- 14. spectrabase.com [spectrabase.com]
- 15. 4-Chlorobenzoic acid(74-11-3) 1H NMR [m.chemicalbook.com]
- 16. Benzoic acid, 4-chloro- [webbook.nist.gov]
- 17. spectrabase.com [spectrabase.com]
- 18. asianpubs.org [asianpubs.org]
- 19. ulm.edu [ulm.edu]
